molecular formula C9H15N3O2S B1433803 N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}methanesulfonamide CAS No. 1803611-79-1

N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}methanesulfonamide

Cat. No.: B1433803
CAS No.: 1803611-79-1
M. Wt: 229.3 g/mol
InChI Key: VOLPKFICVOQDJN-UHFFFAOYSA-N
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Description

N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}methanesulfonamide is a synthetic organic compound characterized by its unique imidazo[1,2-a]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}methanesulfonamide typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation, often using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group attached to the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonamide group enhances its binding affinity and specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide
  • 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
  • N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide

Uniqueness

N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}methanesulfonamide is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine core, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and chemical transformations.

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-15(13,14)11-6-8-2-3-9-10-4-5-12(9)7-8/h4-5,8,11H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLPKFICVOQDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC2=NC=CN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140415
Record name Methanesulfonamide, N-[(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803611-79-1
Record name Methanesulfonamide, N-[(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803611-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-[(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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